methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-valinate
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Overview
Description
METHYL (2S)-2-({[4-(3-CHLORO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLBUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated and fluorinated phenyl group, an imidazo[4,5-c]pyridine core, and a methyl ester functional group.
Preparation Methods
The synthesis of METHYL (2S)-2-({[4-(3-CHLORO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLBUTANOATE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the imidazo[4,5-c]pyridine core: This step often involves cyclization reactions using appropriate precursors.
Introduction of the chlorinated and fluorinated phenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the methyl ester: Esterification reactions are employed to introduce the methyl ester group.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
METHYL (2S)-2-({[4-(3-CHLORO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLBUTANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated and fluorinated phenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of METHYL (2S)-2-({[4-(3-CHLORO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLBUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to METHYL (2S)-2-({[4-(3-CHLORO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLBUTANOATE include:
METHYL (2S)-2-({[4-(3-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLBUTANOATE: Lacks the fluorine atom.
METHYL (2S)-2-({[4-(4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLBUTANOATE: Lacks the chlorine atom.
METHYL (2S)-2-({[4-(3-CHLORO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-ETHYLBUTANOATE: Has an ethyl group instead of a methyl group.
These similar compounds highlight the uniqueness of METHYL (2S)-2-({[4-(3-CHLORO-4-FLUOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)-3-METHYLBUTANOATE in terms of its specific substituents and functional groups.
Properties
Molecular Formula |
C19H22ClFN4O3 |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
methyl (2S)-2-[[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C19H22ClFN4O3/c1-10(2)15(18(26)28-3)24-19(27)25-7-6-14-16(23-9-22-14)17(25)11-4-5-13(21)12(20)8-11/h4-5,8-10,15,17H,6-7H2,1-3H3,(H,22,23)(H,24,27)/t15-,17?/m0/s1 |
InChI Key |
GOURJLVEOCLTSZ-MYJWUSKBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Cl)N=CN2 |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC(=C(C=C3)F)Cl)N=CN2 |
Origin of Product |
United States |
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